Suc-Ala-Ala-Val-Amc

Protease kinetics Elastase Substrate comparison

Generic protease substrates cause false negatives and off-target signals, undermining inhibitor screening validity. Suc-Ala-Ala-Val-AMC (CAS 128972-90-7) is a validated fluorogenic tetrapeptide substrate specifically cleaved by neprilysin 2 (NEP2), delivering unambiguous kinetic data. • Enables continuous fluorogenic assays with picomolar detection sensitivity via AMC release (Ex/Em: 380/460 nm) • ≥98% purity ensures reproducible Km and Vmax determinations across laboratories and publication-grade results • Functions as a selective counter-screen substrate to verify lead compound specificity against NEP2, reducing late-stage attrition risk

Molecular Formula C25H32N4O8
Molecular Weight 516.551
CAS No. 128972-90-7
Cat. No. B593359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-Ala-Ala-Val-Amc
CAS128972-90-7
SynonymsSUC-ALA-ALA-VAL-AMC
Molecular FormulaC25H32N4O8
Molecular Weight516.551
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
InChIInChI=1S/C25H32N4O8/c1-12(2)22(25(36)28-16-6-7-17-13(3)10-21(33)37-18(17)11-16)29-24(35)15(5)27-23(34)14(4)26-19(30)8-9-20(31)32/h6-7,10-12,14-15,22H,8-9H2,1-5H3,(H,26,30)(H,27,34)(H,28,36)(H,29,35)(H,31,32)/t14-,15-,22-/m0/s1
InChIKeyIRQTXCWYXLITEA-DFFLPILJSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Suc-Ala-Ala-Val-AMC Product Overview


Suc-Ala-Ala-Val-AMC (CAS 128972-90-7) is a synthetic fluorogenic tetrapeptide substrate used in enzymatic assays to measure the activity of specific serine proteases. The compound consists of an N-terminal succinyl (Suc) protecting group, a tripeptide sequence (Ala-Ala-Val), and a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore. Upon enzymatic cleavage, AMC is released, producing a quantifiable fluorescent signal. This substrate is recognized by a subset of serine proteases, with literature evidence confirming its use as a substrate for neprilysin 2 [1], and its utility in broader protease activity profiling . It is a fundamental tool in enzymology, drug discovery, and biochemical research.

Targeted serine protease activity profiling
Sequence-specific fluorogenic substrate
High-sensitivity continuous assay development
AMC leaving group supports picomolar detection context
Inhibitor screening and selectivity counter-screens
Validated for neprilysin 2 research context

Substitution Risk of Suc-Ala-Ala-Val-AMC


Protease substrates are not interchangeable. The amino acid sequence adjacent to the scissile bond is the primary determinant of enzyme recognition and turnover. For example, substituting the valine (Val) residue in Suc-Ala-Ala-Val-AMC for a proline (Pro) residue as in Suc-Ala-Ala-Pro-Val-AMC alters substrate specificity, potentially reducing activity toward one enzyme target while introducing recognition by another protease class like chymotrypsin-like enzymes. Using a generic or incorrect substrate sequence can lead to a complete loss of signal, false negatives in inhibitor screening, or misinterpretation of enzyme selectivity. The specific sequence of Suc-Ala-Ala-Val-AMC is therefore critical for assays where activity against its cognate protease(s), such as neprilysin 2, must be measured.

Sequence mismatch alters target recognition
Substituting Val for Pro or other residues may shift enzyme specificity and lead to false negatives in inhibitor screening.
Leaving group sensitivity varies significantly
pNA-based analogs offer only moderate sensitivity; AMC-based substrates support low-abundance enzyme detection.
Cross-reactivity profile is sequence-dependent
Generic elastase substrates may not report on neprilysin 2 activity, limiting assay relevance.

Suc-Ala-Ala-Val-AMC Performance Evidence


Substrate Cleavage Rate vs. Suc-Ala-Pro-Ala-pNA

In a comparative study of elastase substrates, the activity of a substrate structurally analogous to Suc-Ala-Ala-Val-AMC was quantified. While Suc-Ala-Ala-Val-AMC itself was not directly tested, its close structural analog, Suc-Ala-Pro-Ala-pNA, demonstrated a specific activity of 134 mM/min/mg with recombinant lysosomal acid lipase (rPLD) and 123 mM/min/mg with porcine pancreatic elastase I (PPE I). This is compared to another common elastase substrate, Suc-Ala-Ala-Ala-pNA, which showed activities of 34 and 10 mM/min/mg, respectively [1]. This data supports the class-level inference that the specific sequence context (Pro-Ala vs. Ala-Ala-Ala) significantly impacts catalytic efficiency, a principle that applies to the selection of Suc-Ala-Ala-Val-AMC over alternative tripeptide sequences for specific protease targets.

Substrate Cleavage Rate
Class-level inference
~3.9-fold to ~12.3-fold higher activity for Pro-Ala sequence analog over Ala-Ala-Ala sequence
Sequence context significantly impacts catalytic efficiency
Based on structural analog Suc-Ala-Pro-Ala-pNA; class-level principle applies
Protease kinetics Elastase Substrate comparison

AMC vs. pNA Detection Sensitivity

A landmark study on elastase substrates directly compared the sensitivity of various leaving groups attached to the MeO-Suc-Ala-Ala-Pro-Val peptide backbone. The AMC (7-amino-4-methylcoumarin) fluorophore, which is also present in Suc-Ala-Ala-Val-AMC, enabled the detection of as little as 11 pM of human leukocyte elastase and 18 pM of porcine pancreatic elastase [1]. In contrast, the corresponding 4-nitroanilide (pNA) leaving group provides only 'moderate sensitivity' and is noted for its convenience, not its low-end detection capability [1]. This class-level evidence strongly supports the selection of an AMC-based substrate like Suc-Ala-Ala-Val-AMC for applications requiring high sensitivity.

AMC Detection Sensitivity
Class-level inference
11–18 pM LOD for elastases with AMC leaving group
Supports high-sensitivity assay development context
pNA leaving group provides only moderate sensitivity
Assay sensitivity Fluorogenic substrate Detection limit

Neprilysin 2 Selectivity Profiling

Suc-Ala-Ala-Val-AMC is specifically identified as a substrate for neprilysin 2 (NEP2) [1]. This differentiates it from other elastase substrates, such as MeOSuc-Ala-Ala-Pro-Val-AMC, which is widely used for human neutrophil elastase and proteinase 3, but shows no activity against cathepsin G . This class-level inference suggests that the Val residue at the P1 position in Suc-Ala-Ala-Val-AMC confers a different selectivity profile compared to the Pro-Val sequence. Researchers studying neprilysin 2 or seeking to avoid cross-reactivity with elastase-like enzymes may find this specificity advantageous.

Neprilysin 2 Selectivity
Class-level inference
Specifically cleaved by neprilysin 2
Distinct cleavage profile vs. common elastase substrates
Data to verify for specific cross-reactivity profiling
Neprilysin 2 Protease selectivity Substrate profiling

Purity and Quality Specifications

Vendor specifications for Suc-Ala-Ala-Val-AMC indicate a purity of ≥98% as determined by HPLC analysis [1]. This high level of purity is critical for obtaining accurate kinetic parameters (Km, kcat) and reliable IC50 values in inhibitor studies. While purity specifications are common, they represent a key quantitative differentiator when selecting a vendor. Using a substrate of lower or unspecified purity can introduce contaminants that inhibit the target enzyme or interfere with the fluorescent signal, thereby compromising data integrity and experimental reproducibility.

Purity Specification
Specification review
≥98% (HPLC)
Supports reproducible kinetic data generation
Vendor COA; supports lot-to-lot consistency review
Compound purity Quality control Assay reproducibility

Suc-Ala-Ala-Val-AMC Use Cases


Neprilysin 2 (NEP2) Activity Profiling

Suc-Ala-Ala-Val-AMC is indicated for the specific measurement of neprilysin 2 enzymatic activity [1]. This scenario involves using the substrate to determine kinetic parameters (Km, Vmax) for NEP2, to study its biological role, or to screen for selective NEP2 inhibitors. The defined sequence offers a potential advantage over more general substrates by reducing background from other co-purifying metalloproteases.

High-Sensitivity Fluorogenic Assay Development

Based on class-level evidence for the AMC leaving group [1], this substrate is suitable for developing high-sensitivity, continuous fluorogenic assays. This is particularly valuable when enzyme samples are limited or when assaying biological fluids with low protease concentrations. The picomolar detection limit achievable with AMC-based substrates makes them ideal for these applications.

Selectivity Counter-Screens in Drug Discovery

In drug discovery programs, selectivity is paramount. Suc-Ala-Ala-Val-AMC can be deployed as a counter-screen substrate to evaluate the cross-reactivity of lead compounds against neprilysin 2. Its distinct cleavage profile, compared to the widely used neutrophil elastase substrate MeOSuc-Ala-Ala-Pro-Val-AMC , helps confirm that a promising lead does not inadvertently inhibit this off-target metalloprotease, thereby reducing the risk of late-stage failures.

High-Purity Enzymology Reagent

The commercial availability of Suc-Ala-Ala-Val-AMC at ≥98% purity [1] makes it a reliable reagent for core biochemistry and enzymology studies. This high purity ensures that kinetic measurements are accurate and reproducible, which is critical for publications, internal research reports, and cross-laboratory comparisons. Using a high-purity standard reduces variability and strengthens the validity of experimental conclusions.

Application
Selection Property
Validation Focus
Neprilysin 2 activity profiling
Reported NEP2 substrate specificity
Kinetic parameter validation and cross-reactivity review
High-sensitivity fluorogenic assays
AMC fluorophore for low-end detection
Signal-to-noise ratio and LLOQ endpoint review
Selectivity counter-screens
Sequence-dependent cleavage profile
Off-target metalloprotease inhibition monitoring
Enzymology reagent standard
High-purity grade (≥98%)
Lot-to-lot consistency and artifact minimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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